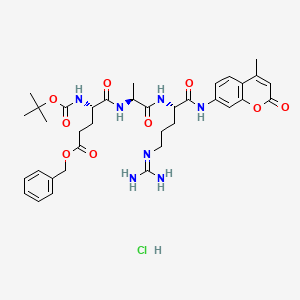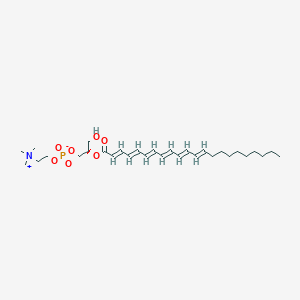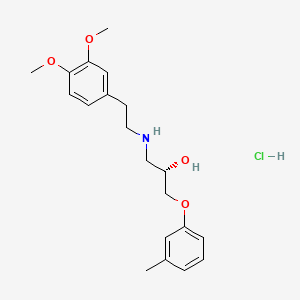
Boc-グルタミン酸(obzl)-アラニン-アルギニン-AMC 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids, including Boc-glutamic acid benzyl ester, alanine, arginine, and 7-amino-4-methylcoumarin, with a hydrochloride salt. This compound is particularly useful in studying proteolytic enzymes such as trypsin and coagulation factors.
科学的研究の応用
Boc-glu(obzl)-ala-arg-amc hydrochloride is widely used in scientific research, particularly in:
Biochemistry: It serves as a substrate for studying the activity of proteolytic enzymes like trypsin and coagulation factors.
Chemistry: It is employed in the synthesis of peptide-based inhibitors and in the study of peptide bond formation.
Industry: It is used in the development of diagnostic assays for detecting enzyme activity.
作用機序
Target of Action
The primary targets of Boc-Glu(OBzl)-Ala-Arg-AMC HCl are coagulation factors IXa and XIIa, as well as trypsin and soybean trypsin-like enzyme . These enzymes play crucial roles in the coagulation cascade, a complex process that leads to blood clotting. Trypsin is a serine protease that cleaves proteins at the carboxyl side of lysine and arginine amino acid residues, playing a vital role in many biological processes, including digestion.
Mode of Action
Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a substrate for its target enzymes . The compound is designed to interact with these enzymes, allowing them to cleave at specific sites. This cleavage can result in changes to the enzymes’ activity, influencing the biochemical pathways they are involved in.
生化学分析
Biochemical Properties
Boc-glu(obzl)-ala-arg-amc hcl plays a crucial role in biochemical reactions, particularly as a substrate for various proteases. The compound interacts with enzymes such as trypsin, coagulation factors IXa and XIIa, and soybean trypsin-like enzyme . These interactions are characterized by the cleavage of the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured. This property makes Boc-glu(obzl)-ala-arg-amc hcl an essential tool for studying enzyme activity and inhibition.
Cellular Effects
Boc-glu(obzl)-ala-arg-amc hcl influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways and coagulation cascades. The cleavage of this compound by specific proteases can impact cell function by modulating the activity of these enzymes. For instance, the activation of coagulation factors IXa and XIIa by Boc-glu(obzl)-ala-arg-amc hcl can influence blood clotting processes . Additionally, the release of the fluorescent 7-amino-4-methylcoumarin upon cleavage allows for the monitoring of protease activity in real-time, providing insights into cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of Boc-glu(obzl)-ala-arg-amc hcl involves its recognition and cleavage by specific proteases. The compound binds to the active site of the enzyme, where the peptide bond between arginine and 7-amino-4-methylcoumarin is hydrolyzed. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified . The specificity of Boc-glu(obzl)-ala-arg-amc hcl for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-glu(obzl)-ala-arg-amc hcl can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (below -15°C) and protected from light . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that Boc-glu(obzl)-ala-arg-amc hcl maintains its activity over several years when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of Boc-glu(obzl)-ala-arg-amc hcl in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Boc-glu(obzl)-ala-arg-amc hcl is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as trypsin and coagulation factors IXa and XIIa, which play roles in protein degradation and blood coagulation . The cleavage of Boc-glu(obzl)-ala-arg-amc hcl by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor enzyme activity and metabolic flux.
Transport and Distribution
Within cells and tissues, Boc-glu(obzl)-ala-arg-amc hcl is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and affinity for certain cellular compartments . These properties affect its availability as a substrate for proteases and its overall efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of Boc-glu(obzl)-ala-arg-amc hcl is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where proteases are active . This localization is crucial for its function as a substrate, as it ensures that Boc-glu(obzl)-ala-arg-amc hcl is available for cleavage by the target enzymes, thereby facilitating the study of enzyme activity and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-glutamic acid benzyl ester, to a solid resin. Subsequent amino acids, alanine and arginine, are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of 7-amino-4-methylcoumarin to the peptide chain. The peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Boc-glu(obzl)-ala-arg-amc hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Boc-glu(obzl)-ala-arg-amc hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin.
Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or coagulation factors are used under physiological conditions (pH 7.4, 37°C).
Deprotection: Trifluoroacetic acid is commonly used for removing Boc and benzyl groups.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected spectrophotometrically.
Deprotection: The major products are the free amino acids and 7-amino-4-methylcoumarin.
類似化合物との比較
Similar Compounds
Boc-glu(obzl)-gly-arg-amc hydrochloride: Similar in structure but contains glycine instead of alanine.
Ac-VRPR-AMC: Another peptide substrate used for studying proteolytic enzymes.
Uniqueness
Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its use of alanine instead of glycine or other amino acids can affect the enzyme’s recognition and cleavage efficiency, making it valuable for specific biochemical assays.
特性
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJGJDAJFELED-HNPQYTQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48ClN7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


